molecular formula C16H13ClN2O2S2 B2839385 2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034315-68-7

2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2839385
CAS No.: 2034315-68-7
M. Wt: 364.86
InChI Key: OOQZEGIXJPHIKB-UHFFFAOYSA-N
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Description

2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Derivative: The initial step involves the synthesis of the 2-(thiophen-2-yl)pyridine derivative.

    Sulfonamide Formation: The next step involves the reaction of the pyridine derivative with a sulfonyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Chlorination: The final step involves the chlorination of the benzenesulfonamide moiety. This can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.

    Substitution: The chlorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Amines, thiols, typically under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: This compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its ability to form stable complexes with metal ions.

    Biological Studies: It can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of action of various biological processes.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide: Lacks the thiophene ring, which may affect its binding affinity and electronic properties.

    N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide: Lacks the chlorine atom, potentially altering its reactivity and interaction with biological targets.

Uniqueness

The presence of both the thiophene and chlorine substituents in 2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide provides a unique combination of electronic and steric properties, enhancing its potential as a versatile compound in various applications.

Properties

IUPAC Name

2-chloro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S2/c17-13-6-1-2-8-15(13)23(20,21)19-11-12-5-3-9-18-16(12)14-7-4-10-22-14/h1-10,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQZEGIXJPHIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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